1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one
Description
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidin-2-one core, which is a common scaffold in many biologically active molecules.
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O2/c1-15-6-4-10-24-18(15)13-25(2)14-21(28)9-5-11-26(20(21)27)12-16-7-3-8-17(22)19(16)23/h3-4,6-8,10,28H,5,9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXRVPMFVVDTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(C)CC2(CCCN(C2=O)CC3=C(C(=CC=C3)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one typically involves multiple steps:
Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Difluorophenyl Methyl Group: This can be done via nucleophilic substitution reactions using difluorobenzyl halides.
Incorporation of the Methyl-[(3-methylpyridin-2-yl)methyl]amino Group: This step typically involves reductive amination reactions using appropriate amines and reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The piperidin-2-one core can be reduced to a piperidine using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Materials Science: It can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidine: A similar compound with a piperidine core instead of a piperidin-2-one core.
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]pyrrolidin-2-one: A similar compound with a pyrrolidin-2-one core.
Uniqueness
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
